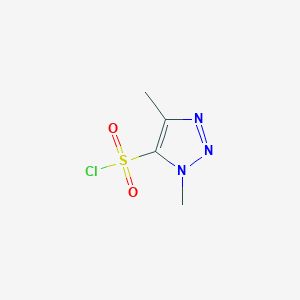
3-(cyclohexylamino)propane-1,2-diol
Overview
Description
3-(Cyclohexylamino)propane-1,2-diol (CHPD) is a versatile and powerful chemical compound with a wide range of applications in scientific research. CHPD is a cyclic amine, which is a type of organic compound consisting of a nitrogen atom attached to two alkyl groups. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. CHPD has also been used in various biochemical and physiological studies due to its ability to interact with biological molecules.
Scientific Research Applications
Downstream Processing in Microbial Production
3-(Cyclohexylamino)propane-1,2-diol has been studied in the context of downstream processing, particularly in the microbial production of chemicals like 1,3-propanediol and 2,3-butanediol. The research highlights the importance of efficient separation methods to reduce production costs and enhance yield and purity. Techniques such as evaporation, distillation, and membrane filtration have been explored for this purpose (Xiu & Zeng, 2008).
Liquid-Crystalline Behavior
Investigations into the liquid-crystalline behavior of derivatives of propane-1,2-diol, which include compounds structurally similar to 3-(cyclohexylamino)propane-1,2-diol, have been conducted. This research is significant for understanding the thermotropic and lyotropic liquid-crystalline behavior of these compounds, with implications for materials science and molecular design (Tschierske et al., 1991).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of 3-(cyclohexylamino)propane-1,2-diol and related compounds have been extensively studied. This includes research on triorganotin derivatives, which helps in understanding the binding properties and potential applications of these compounds in chemistry (Sandhu et al., 1986).
Dissociation Constants and Buffer Applications
Studies on the dissociation constants of compounds related to 3-(cyclohexylamino)propane-1,2-diol, such as CAPS and CAPSO, have been conducted. These findings are important for their applications as buffers in various pH ranges, especially in biochemical and pharmaceutical research (Roy et al., 1997).
Crystallization and Resolution Studies
Research on the crystallization features and spontaneous resolution of compounds similar to 3-(cyclohexylamino)propane-1,2-diol has implications for the purification and separation of enantiomers in pharmaceuticals and chemical synthesis (Bredikhin et al., 2017).
Polyester Resins and Enhanced Thermal Stability
3-(Cyclohexylamino)propane-1,2-diol has been explored in the context of polyester resin production. Its derivatives have been used to modify unsaturated polyester resins, resulting in enhanced thermal and heat resistance, which is crucial for industrial applications (Lubczak, 2013).
properties
IUPAC Name |
3-(cyclohexylamino)propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h8-12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGXVAWWFKAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967546 | |
| Record name | 3-(Cyclohexylamino)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)propane-1,2-diol | |
CAS RN |
53052-03-2 | |
| Record name | 3-(Cyclohexylamino)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53052-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclohexylamino)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053052032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Cyclohexylamino)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclohexylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



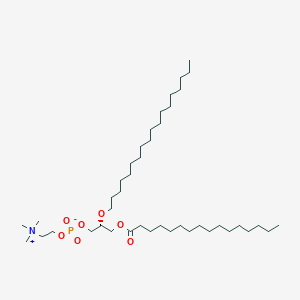
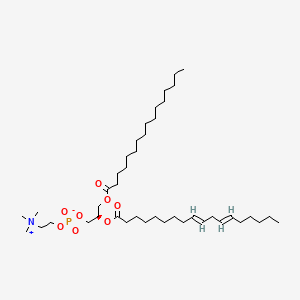
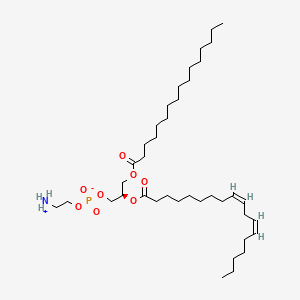

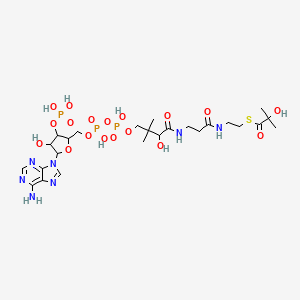

![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)




